cytochalasin D
Overview
Description
Cytochalasin D is a fungal-derived alkaloid produced by molds such as Helminthosporium. It is a potent inhibitor of actin polymerization, disrupting actin microfilaments and activating p53-dependent pathways, which causes cell cycle arrest at the G1-S transition
Mechanism of Action
Target of Action
Cytochalasin D primarily targets actin filaments within cells . Actin is a protein that forms microfilaments, which are key components of the cell’s cytoskeleton. These microfilaments play crucial roles in maintaining cell shape, enabling cell movement, and facilitating various cellular functions .
Mode of Action
This compound is a potent inhibitor of actin polymerization . It achieves this by binding to the barbed ends of actin filaments, thereby preventing the addition of actin monomers . This disruption of actin dynamics leads to the breakdown of actin microfilaments . Additionally, this compound can activate p53-dependent pathways, causing arrest of the cell cycle at the G1-S transition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of actin. By inhibiting this process, this compound disrupts the normal functioning of the actin cytoskeleton . This can have downstream effects on various cellular processes that rely on actin, including cell motility, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
It’s known that this compound is a cell-permeable compound , suggesting it can readily cross cell membranes to exert its effects.
Result of Action
The disruption of actin polymerization by this compound has several cellular effects. It can lead to changes in cell shape and impair cell movement due to the breakdown of the actin cytoskeleton . Additionally, by activating p53-dependent pathways, this compound can induce cell cycle arrest . This can potentially lead to apoptosis, or programmed cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum can affect the effective concentration range of this compound . Furthermore, the specific cellular environment, including the presence of other proteins and the state of the actin cytoskeleton, can also impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Cytochalasin D has a significant role in biochemical reactions. It binds to F-actin polymer and prevents the polymerization of actin monomers . Studies have found that this compound-actin dimers contain ATP-bound actin upon formation. These dimers are reduced to this compound-actin monomers as a result of ATP hydrolysis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the actin network, thereby increasing the number of actin-filament ends for further actin polymerization . This disruption of the actin cytoskeleton strongly influences the mechanical properties of cells and tissues .
Molecular Mechanism
The mechanism of action of this compound is through its binding to F-actin polymers, preventing the polymerization of actin monomers . This binding disrupts the actin network, leading to an increase in the number of actin-filament ends available for further actin polymerization .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound actually increases F-actin content over time, suggesting that it disrupts the actin network to increase the number of actin-filament ends for further actin polymerization .
Metabolic Pathways
This compound is involved in metabolic pathways related to actin polymerization. It interacts with actin monomers and influences their polymerization into F-actin .
Subcellular Localization
This compound is known to disrupt the actin cytoskeleton, which is a crucial component of the cell’s cytoplasm Therefore, it can be inferred that this compound localizes to areas where actin is present
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of cytochalasin D involves complex bioinspired strategies. One key step is an intramolecular Diels–Alder reaction, which closes the 11-membered ring and introduces the required stereochemistry at several stereogenic centers . The synthesis typically involves multiple steps, including the formation of the isoindolone core and the macrocyclic ring.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty of large-scale synthesis. Most this compound used in research is obtained through fermentation of fungal cultures, particularly those of Helminthosporium species .
Chemical Reactions Analysis
Types of Reactions: Cytochalasin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different research purposes.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired modification but typically involve standard laboratory techniques.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationships and enhance the compound’s bioactivity .
Scientific Research Applications
Cytochalasin D has a wide range of applications in scientific research:
Chemistry: Used as a tool to study actin polymerization and the dynamics of the cytoskeleton.
Medicine: Explored for its potential antitumor and antibiotic activities.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Cytochalasin D is part of a larger group of fungal metabolites known as cytochalasins. Similar compounds include:
Cytochalasin A: Known for its sulfhydryl-reactive properties and inhibition of cell growth and sugar uptake.
Cytochalasin B: Inhibits cell division and glucose transport, and is used to study cell motility and morphology.
Cytochalasin E: Unique for its ability to produce a “halo” around the nucleus and its inhibitory effects on angiogenesis and tumor growth.
Latrunculin A and B: Actin polymerization inhibitors that work synergistically with cytochalasins to disrupt actin filaments.
This compound is unique in its potent inhibition of actin polymerization and its broad range of effective concentrations, making it a versatile tool in scientific research .
Properties
IUPAC Name |
(16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRWUKZFQQKKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860273 | |
Record name | 3-Benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylidene-1,11-dioxo-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-15-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Cytochalasin D | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4637 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/, IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/, THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE., CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS., For more Mechanism of Action (Complete) data for CYTOCHALASIN D (9 total), please visit the HSDB record page. | |
Details | RYNING FW, REMINGTON JS; EFFECT OF CYTOCHALASIN D ON TOXOPLASMA GONDII CELL ENTRY; INFECT IMMUN 20(3) 739 (1978) | |
Record name | CYTOCHALASIN D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ACETONE-PETROLEUM ETHER | |
CAS No. |
22144-77-0 | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYTOCHALASIN D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C | |
Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |
Record name | CYTOCHALASIN D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Cytochalasin D?
A1: this compound primarily targets actin filaments, specifically binding to the barbed (+) end of actin filaments and inhibiting their polymerization. []
Q2: How does this compound affect actin filament dynamics?
A2: this compound preferentially binds to the barbed end of actin filaments, effectively capping them and preventing further monomer addition. This leads to a net depolymerization of actin filaments, as monomer dissociation from the pointed (-) end continues. [, ]
Q3: What are the downstream effects of this compound treatment on cells?
A3: this compound treatment can lead to a variety of cellular effects, including:
- Changes in cell morphology: Cells often become rounded due to the disruption of the actin cytoskeleton. [, , ]
- Inhibition of cell movement and migration: Processes like phagocytosis and chemotaxis are often disrupted. [, , ]
- Alterations in intracellular transport: Movement of vesicles and organelles can be impaired. [, , ]
- Changes in cell signaling: Disruption of the actin cytoskeleton can impact various signaling pathways, including those involving focal adhesion kinase (FAK) and NF-κB. [, , ]
- Induction of apoptosis: In some cell types, prolonged CytoD treatment can trigger programmed cell death. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C30H37NO6, and its molecular weight is 507.62 g/mol. []
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